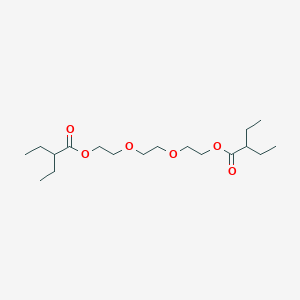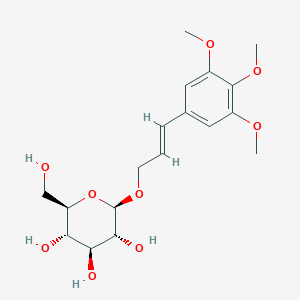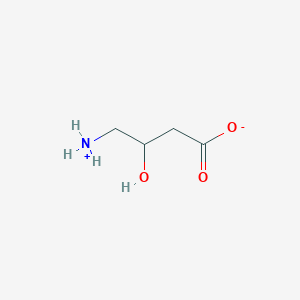
4-Amino-3-hydroxybutanoic acid
Overview
Description
4-Amino-3-hydroxybutanoic acid is an organic compound with the molecular formula C4H9NO3. It is a derivative of butyric acid and contains both an amino group and a hydroxyl group. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
4-Amino-3-hydroxybutyric acid, also known as 4-Amino-3-hydroxybutanoic acid or GABOB, is an endogenous ligand found in the central nervous system in mammals . It primarily targets GABA receptors, specifically binding to both GABAA and GABAB receptors .
Mode of Action
The compound interacts with its targets by modulating the activity of GABA receptors. It blocks the reuptake of GABA in rat brain synaptosomes, thereby increasing the concentration of GABA in the synaptic cleft . This leads to enhanced inhibitory neurotransmission, which can result in various physiological effects such as sedation, anxiolysis, and muscle relaxation.
Biochemical Pathways
This can affect various downstream processes, including neuronal excitability, synaptic plasticity, and neuroendocrine function .
Pharmacokinetics
The pharmacokinetics of 4-Amino-3-hydroxybutyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 4-Amino-3-hydroxybutyric acid’s action are primarily related to its modulation of GABAergic neurotransmission. By enhancing the inhibitory effects of GABA, it can decrease neuronal excitability, which can lead to effects such as sedation, anxiolysis, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-hydroxybutyric acid. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with GABA receptors. Additionally, the presence of other substances, such as drugs or toxins, can potentially influence the compound’s efficacy by affecting the same or related biochemical pathways .
Biochemical Analysis
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Dosage Effects in Animal Models
It is known that this compound can have effects on muscle protein during systemic inflammation
Metabolic Pathways
It is known that this compound is a part of the class of gamma amino acids and derivatives
Transport and Distribution
It is known that this compound is soluble in water , which may facilitate its transport within cells
Subcellular Localization
It is known that this compound is soluble in water , which may influence its subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of crotonic acid to form 4-bromocrotonic acid, which is then converted to 4-aminocrotonic acid using ammonium hydroxide. The 4-aminocrotonic acid is then refluxed in water in the presence of a strong acid resin to yield 4-amino-3-hydroxybutyric acid .
Industrial Production Methods: Industrial production of 4-amino-3-hydroxybutyric acid often involves the use of inexpensive starting materials and mild reaction conditions. For example, the bromination of ethyl acetoacetate followed by reduction, displacement with ammonium hydroxide, and final hydrolysis of the ester is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It plays a role in neurotransmission and is studied for its potential effects on the central nervous system.
Medicine: It has been investigated for its potential use in treating neurological disorders such as epilepsy and anxiety.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter that also interacts with GABA receptors but lacks the hydroxyl group present in 4-amino-3-hydroxybutyric acid.
4-Hydroxybutyric acid: Similar in structure but lacks the amino group.
3-Hydroxybutyric acid: Similar in structure but the hydroxyl group is located on the third carbon instead of the fourth.
Uniqueness: 4-Amino-3-hydroxybutanoic acid is unique due to the presence of both an amino group and a hydroxyl group, which allows it to interact with multiple biochemical pathways and receptors. This dual functionality makes it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
4-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045877 | |
| Record name | 4-Amino-3-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-49-2, 352-21-6 | |
| Record name | 4-Amino-3-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gamma-amino-beta-hydroxybutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminohydroxybutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gabob | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-amino-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-3-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D,L-4-amino-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-4-amino-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZHM019FLD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GABOB interact with its target and what are the downstream effects?
A1: GABOB acts primarily as an agonist at GABA receptors, particularly GABAC receptors. [, ] While it shows higher affinity for GABA binding sites in vitro, its in vivo efficacy seems more aligned with activating GABA receptors. [] GABOB's action on these receptors leads to increased chloride ion conductance, resulting in neuronal hyperpolarization and inhibition of neuronal activity. [, ]
Q2: Are there enantioselective actions of GABOB at GABA receptors?
A2: Yes, research suggests that the R-(-)-enantiomer of GABOB acts as a full agonist at GABAC ρ(1) receptors, while the S-(+)-enantiomer demonstrates antagonistic properties. [] This enantioselectivity is thought to be influenced by the interaction of GABOB's hydroxyl group with threonine 244 in the receptor's binding site. []
Q3: How does the structure of GABOB compare to other GABAergic compounds, such as GABA itself?
A3: GABOB possesses a hydroxyl group at the β-position relative to the amino group, distinguishing it from GABA. [] This structural difference contributes to GABOB's unique pharmacological profile, including its enantioselective actions at GABA receptors. [, ]
Q4: What is the impact of structural modifications on the activity of GABOB analogs?
A4: Research exploring hydroxylated analogs of 5-aminovaleric acid, designed as hybrids of GABOB and the GABAB antagonist 5-aminovaleric acid (DAVA), reveals valuable structure-activity relationships. [] Notably, the (S)-(-) enantiomer of 5-amino-2-hydroxyvaleric acid and the (R)-(-) enantiomer of 5-amino-4-hydroxyvaleric acid demonstrate moderate affinity for GABAB receptors and exhibit antagonist activity in guinea pig ileum preparations. [] These findings suggest that introducing hydroxyl groups at specific positions can modulate the activity and potentially the subtype selectivity of GABOB analogs.
Q5: What is the molecular formula and weight of GABOB?
A5: GABOB has a molecular formula of C4H9NO3 and a molecular weight of 119.12 g/mol.
Q6: What spectroscopic data is available for GABOB?
A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be valuable in elucidating GABOB's structure. These methods could provide information about proton and carbon environments, functional group identification, and molecular vibrations.
Q7: What analytical methods are commonly employed to characterize and quantify GABOB?
A7: Several analytical techniques are applicable for GABOB analysis:
- Reversed-phase liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of GABOB in biological samples. []
- Spectrofluorometry: After derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), GABOB enantiomers can be separated and detected with high sensitivity. []
- Thin layer chromatography (TLC) combined with autoradiography: This technique allows for the separation and identification of radiolabeled GABOB and its metabolites. []
Q8: What are some efficient synthetic routes for GABOB?
A8: The provided research outlines several synthetic approaches to GABOB, including:
- From crotonic acid: A three-step synthesis involving bromination, amination, and hydrolysis provides GABOB in good yields. []
- From (R)-4-(trichloromethyl)-oxetan-2-one: Selective reduction of this compound yields ethyl (R)-3-hydroxy-4-chlorobutyrate, a key intermediate for synthesizing (R)-GABOB and (R)-carnitine. []
- From cyclic ene-carbamates: Ruthenium tetroxide oxidation of these compounds yields ω-(N-formylamino)carboxylic acids, which can be further converted to GABOB. [, ]
Q9: What are the material compatibility and stability aspects of GABOB?
A9: The provided research focuses primarily on GABOB's biological activity and synthetic pathways. Further studies are needed to understand its material compatibility and stability under various conditions. Assessing its stability in different solvents, temperatures, and pH ranges would be crucial for potential pharmaceutical applications.
Q10: Does GABOB exhibit any catalytic properties?
A10: Based on the provided research, GABOB is not reported to possess any significant catalytic properties.
Q11: Have computational methods been employed in GABOB research?
A11: While the provided abstracts do not delve into computational studies, molecular modeling techniques could be employed to understand GABOB's interactions with its target receptors. Docking simulations could provide insights into the binding modes and affinities of GABOB enantiomers and analogs, further guiding the design of novel GABOB-based ligands.
Q12: What is known about the pharmacokinetics of GABOB?
A12: Research indicates that (3R)-(-)-GABOB (L-GABOB) is more readily absorbed into the bloodstream and organs, including the brain, compared to (3S)-(+)-GABOB (D-GABOB). [] L-GABOB is also metabolized faster in the liver and kidney. [] These findings highlight the importance of chirality in GABOB's pharmacokinetic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


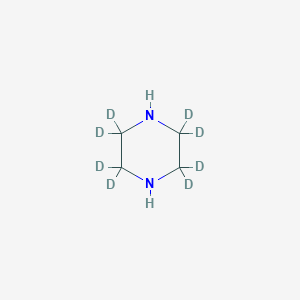
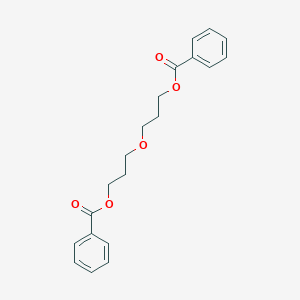
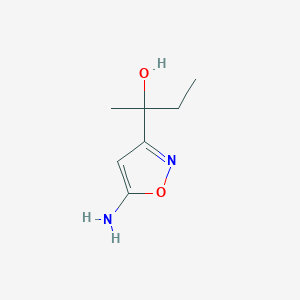

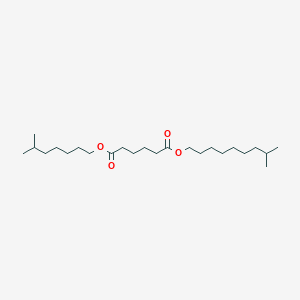

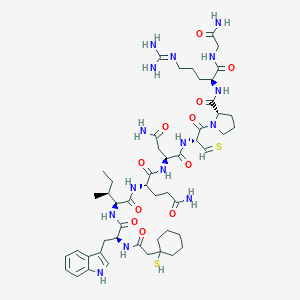

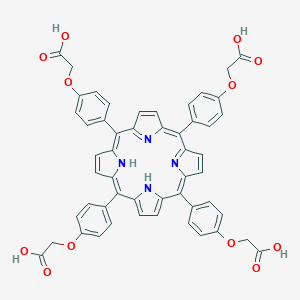

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
